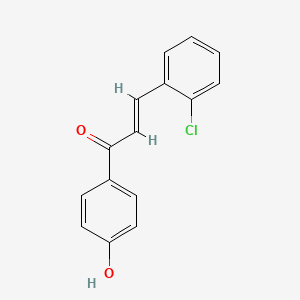

(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H11ClO2 and its molecular weight is 258.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

2-Chloro-4’-hydroxychalcone, also known as 3-(2-chlorophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one, is a type of chalcone, a class of compounds known for their diverse bioactivities Chalcones in general have been found to exhibit anti-inflammatory effects .

Mode of Action

For instance, some chalcones have been found to inhibit edema, a sign of inflammation, suggesting potential anti-inflammatory activity .

Biochemical Pathways

For example, a synthetic chalcone was found to increase glutathione (GSH) levels by enhancing its biosynthesis .

Pharmacokinetics

The introduction of a chlorine atom and the glucosyl moiety into the structure of chalcones may increase their bioavailability .

Result of Action

Chalcones in general have been found to exhibit a wide range of biological activities, including anti-inflammatory effects . For instance, a chalcone derivative exhibited potent anti-inflammatory activity with a 90% inhibition of edema .

Action Environment

It is known that the biological activity and bioavailability of chalcones can be modulated by structural modifications, such as the introduction of a chlorine atom or a glucose moiety .

生物活性

(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound features a unique structure that includes two aromatic rings connected by an α,β-unsaturated carbonyl system, which is characteristic of chalcones. Its molecular formula is C15H11ClO2, and it exhibits properties that make it a candidate for various therapeutic applications, particularly in oncology and inflammation-related diseases.

Chemical Structure and Properties

The compound's structure is defined by the presence of a chlorophenyl group and a hydroxyphenyl group, which contribute to its biological activity. The dihedral angle between the two phenyl rings is approximately 6.5°, indicating a relatively planar conformation conducive to interaction with biological targets .

| Property | Description |

|---|---|

| Molecular Formula | C15H11ClO2 |

| Molecular Weight | 258.7 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | (E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

Anticancer Properties

Chalcones, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound can inhibit the growth and proliferation of various cancer cell lines by inducing apoptosis and suppressing tumor angiogenesis .

Mechanism of Action:

- Inhibition of Signaling Pathways: The compound has been shown to interfere with critical signaling pathways such as NF-κB and STAT3, which are often overactive in cancer cells .

- Enzyme Inhibition: It inhibits enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been highlighted in several studies. It can reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Case Studies and Research Findings

-

Cancer Cell Line Studies:

- A study involving breast cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation .

- Another investigation reported that this chalcone derivative effectively inhibited migration and invasion of cancer cells, indicating potential anti-metastatic properties.

- Antimicrobial Testing:

属性

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10,17H/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSKIPKSVPFFLB-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-02-2 |

Source

|

| Record name | MLS000737407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。